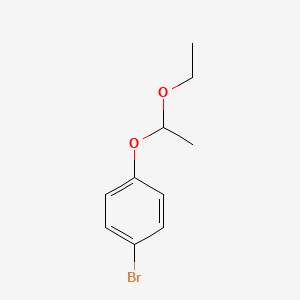

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the CAS Number: 2090909-62-7 . It has a molecular weight of 256.06 and its IUPAC name is methyl 7-bromobenzo[d]isoxazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for methyl 7-bromo-1,2-benzoxazole-4-carboxylate is 1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 .Physical And Chemical Properties Analysis

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

- Benzoxazole derivatives, including methyl 7-bromo-1,2-benzoxazole-4-carboxylate, have been investigated for their antimicrobial properties. In a study, several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited potent antimicrobial activity against various bacterial strains, comparable to existing antibiotics.

- The same study explored the anticancer activity of these benzoxazole compounds. Among them, compounds 4, 6, 25, and 26 demonstrated promising effects against human colorectal carcinoma (HCT116) cancer cells, outperforming the standard drug 5-fluorouracil .

- Benzoxazole derivatives, including 2-methylbenzoxazole (a close relative), have been used in the synthesis of HIV-reverse transcriptase inhibitors . These inhibitors play a crucial role in managing HIV infections.

- Benzoxazole moieties serve as building blocks in material chemistry. They are used in the synthesis of fluorescent probes for metal ions .

- Additionally, benzoxazole derivatives have been employed as whitening agents and elastase inhibitors .

- Benzoxazoles structurally resemble guanine and adenine, key nucleic acid bases. Their ability to interact with biological receptors makes them valuable in drug design .

- Benzoxazole derivatives have been discovered as natural product constituents. Examples include closoxazole A and B, AJI9561, nataxazole, and nocarbenzoxazole G and F .

Antimicrobial Activity

Anticancer Potential

HIV-Reverse Transcriptase Inhibition

Material Chemistry and Fluorescent Probes

Isosteres of Nucleic Acid Bases

Natural Product Isolation

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of methyl 7-bromo-1,2-benzoxazole-4-carboxylate could be in the field of medicinal chemistry, particularly in drug discovery.

Mecanismo De Acción

Target of Action

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Result of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be achieved through a multi-step process involving the bromination of 2-aminophenol, followed by the synthesis of the benzoxazole ring and the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-aminophenol", "acetic anhydride", "sodium acetate", "bromine", "sulfuric acid", "methanol", "triethylamine" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol with bromine and sulfuric acid to yield 7-bromo-2-aminophenol", "Step 2: Synthesis of benzoxazole ring by reacting 7-bromo-2-aminophenol with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 7-bromo-2-(2-acetoxyphenyl)benzoxazole", "Step 3: Esterification of carboxylic acid group with methanol and triethylamine to yield methyl 7-bromo-1,2-benzoxazole-4-carboxylate" ] } | |

Número CAS |

2090909-62-7 |

Nombre del producto |

methyl 7-bromo-1,2-benzoxazole-4-carboxylate |

Fórmula molecular |

C9H6BrNO3 |

Peso molecular |

256.1 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.